2-Bromo-6-chloro-3-methylpyridine
Overview
Description
2-Bromo-6-chloro-3-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It has a molecular weight of 206.47 . It is typically stored under an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . This suggests that this compound could potentially be synthesized through a similar process, involving the reaction of 2-chloro-3-methylpyridine with a brominating agent .Molecular Structure Analysis
The linear formula of this compound is C6H5BrClN . The presence of bromine, chlorine, and nitrogen atoms in the molecule suggests that it may exhibit interesting chemical properties due to the different electronegativities and sizes of these atoms.Physical and Chemical Properties Analysis
This compound has a melting point of 48°C and a predicted boiling point of 256.1±35.0°C . It has a predicted density of 1.624±0.06 g/cm3 . The compound is predicted to have a pKa of -2.62±0.10 .Scientific Research Applications
Synthesis and Crystal Structure Analysis
Research has demonstrated the synthesis and structural characterization of compounds related to 2-Bromo-6-chloro-3-methylpyridine. For example, a new Schiff base compound was synthesized involving a similar bromo-chloro-methylpyridine structure. This compound was characterized by elemental analysis, IR spectra, and single-crystal X-ray diffraction, revealing insights into its molecular configuration and potential applications in antibacterial activities (Wang et al., 2008).
Chemical Intermediate for Pharmaceutical and Chemical Synthesis
2-Amino-6-bromopyridine derivatives, which share a structural similarity with this compound, are important intermediates in pharmaceutical and chemical synthesis. These compounds have been prepared through various chemical reactions, highlighting their significance in synthesizing complex molecules and their potential utility in developing new drugs and chemicals (Xu Liang, 2010).
Advanced Materials and Molecular Engineering
The synthesis of bis-homoleptic Fe(II) complexes using pyridyl ligands demonstrates the compound's utility in material science and molecular engineering. Such research explores the electronic and structural properties of metal-organic frameworks, potentially leading to innovations in catalysis, magnetic materials, and photovoltaic applications (Steven M. Fatur et al., 2017).
Electrocatalytic Synthesis
Electrocatalytic processes involving pyridine derivatives, including the synthesis of 6-aminonicotinic acid, highlight the role of this compound and related compounds in green chemistry. These processes demonstrate the feasibility of using electrochemistry for organic synthesis, potentially reducing the environmental impact of chemical manufacturing (A. Gennaro et al., 2004).
Halogen Exchange and Derivative Synthesis
Studies on halogen exchange reactions and the synthesis of halogen-rich pyridine derivatives showcase the versatility of this compound in synthesizing structurally diverse compounds. This research underlines its significance in developing novel compounds with potential applications in medicinal chemistry and materials science (Yong-Jin Wu et al., 2022).
Safety and Hazards
2-Bromo-6-chloro-3-methylpyridine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
2-bromo-6-chloro-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAZVCUPGVDPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697210 | |
Record name | 2-Bromo-6-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
867377-03-5 | |
Record name | 2-Bromo-6-chloro-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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